Cas no 1018058-43-9 (N-(6,8-difluoro-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide)

N-(6,8-difluoro-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide is a fluorinated quinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structural features, including the difluoro-substituted quinoline core and methoxymethyl-furan carboxamide moiety, contribute to its unique physicochemical properties and binding affinity. The compound's fluorine atoms enhance metabolic stability and lipophilicity, while the furan-carboxamide group may facilitate interactions with biological targets. This molecule is of interest for further investigation in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined synthetic route allows for consistent purity and scalability, making it suitable for preclinical studies.
N-(6,8-difluoro-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide structure
1018058-43-9 structure
Product Name:N-(6,8-difluoro-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide
CAS No:1018058-43-9
MF:C17H14F2N2O3
MW:332.301471233368
CID:5381193
Update Time:2025-05-19

N-(6,8-difluoro-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(6,8-difluoro-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide
    • Inchi: 1S/C17H14F2N2O3/c1-9-5-14(12-6-10(18)7-13(19)16(12)20-9)21-17(22)15-4-3-11(24-15)8-23-2/h3-7H,8H2,1-2H3,(H,20,21,22)
    • InChI Key: DYTCPBLMNQNRNH-UHFFFAOYSA-N
    • SMILES: O1C(COC)=CC=C1C(NC1C2C(N=C(C)C=1)=C(F)C=C(F)C=2)=O

N-(6,8-difluoro-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide Pricemore >>

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Additional information on N-(6,8-difluoro-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide

Introduction to N-(6,8-difluoro-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide (CAS No. 1018058-43-9)

N-(6,8-difluoro-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide is a sophisticated organic compound characterized by its intricate molecular structure and potential biological activity. This compound, identified by the CAS number 1018058-43-9, has garnered significant attention in the field of pharmaceutical research due to its unique chemical properties and promising applications in drug development.

The molecular framework of N-(6,8-difluoro-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide incorporates several key structural motifs that contribute to its reactivity and functionality. The presence of a quinoline core, flanked by fluoro and methyl substituents, suggests potential interactions with biological targets such as enzymes and receptors. Additionally, the furan moiety and the carboxamide group introduce further complexity, enabling diverse chemical transformations and functionalization strategies.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for therapeutic purposes. Quinoline derivatives, in particular, have been extensively studied for their antimicrobial, antiviral, and anticancer properties. The introduction of fluorine atoms into the quinoline scaffold can enhance metabolic stability and binding affinity, making these compounds more effective in biological systems. The specific arrangement of substituents in N-(6,8-difluoro-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide may contribute to its selectivity and potency against target diseases.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the desired molecular architecture efficiently. The use of protective groups and careful purification techniques ensures high yields and purity, which are critical for subsequent biological evaluation.

Beyond its structural significance, N-(6,8-difluoro-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide represents a valuable scaffold for medicinal chemistry innovation. Its unique combination of functional groups allows for the exploration of various pharmacophores and lead optimization strategies. Researchers have leveraged this compound to develop novel analogs with enhanced pharmacokinetic profiles and reduced toxicity. Such efforts align with the broader goal of creating more effective and safer therapeutic agents.

The potential applications of N-(6,8-difluoro-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide extend across multiple therapeutic areas. Preliminary studies have suggested its utility in addressing challenging diseases such as cancer and infectious disorders. By modulating key biological pathways, this compound may interfere with disease progression or enhance immune responses. Furthermore, its fluorinated structure could improve drug delivery systems by enhancing bioavailability or targeting specific cellular compartments.

In conclusion, N-(6,8-difluoro-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide is a multifaceted compound with significant potential in pharmaceutical research. Its complex molecular architecture and functional diversity make it a promising candidate for drug discovery efforts aimed at addressing unmet medical needs. As synthetic methodologies continue to evolve and our understanding of biological targets deepens, compounds like this one will play a crucial role in shaping the future of medicine.

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